molecular formula C17H22ClN3O2 B6722001 N-[(2-chloro-6-methoxyphenyl)methyl]-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine

N-[(2-chloro-6-methoxyphenyl)methyl]-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine

Cat. No.: B6722001
M. Wt: 335.8 g/mol
InChI Key: CMGZNLPEJWQOFR-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-methoxyphenyl)methyl]-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group, a cyclopropyl-oxadiazolyl group, and a methylpropan-1-amine backbone. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Properties

IUPAC Name

N-[(2-chloro-6-methoxyphenyl)methyl]-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-10(2)15(17-20-16(21-23-17)11-7-8-11)19-9-12-13(18)5-4-6-14(12)22-3/h4-6,10-11,15,19H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGZNLPEJWQOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2CC2)NCC3=C(C=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-methoxyphenyl)methyl]-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the 2-chloro-6-methoxyphenylmethyl intermediate: This step involves the chlorination and methoxylation of a phenylmethyl compound under controlled conditions.

    Cyclopropyl-1,2,4-oxadiazole synthesis: This involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions using appropriate reagents.

    Coupling of intermediates: The final step involves coupling the 2-chloro-6-methoxyphenylmethyl intermediate with the cyclopropyl-1,2,4-oxadiazole intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-methoxyphenyl)methyl]-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2-chloro-6-methoxyphenyl)methyl]-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-methoxyphenyl)methyl]-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    2-Phenylethylamine: Similar backbone but lacks the chloro and oxadiazole groups.

    Cyclopropylamine: Contains the cyclopropyl group but differs in other structural aspects.

Uniqueness

N-[(2-chloro-6-methoxyphenyl)methyl]-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

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